molecular formula C10H10ClF3N2O B2471606 (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol CAS No. 1311776-29-0

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2471606
CAS No.: 1311776-29-0
M. Wt: 266.65
InChI Key: LCTHUZSMYUAYEC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol ( 1311776-29-0) is a high-purity chiral pyrrolidine derivative of significant interest in chemical and pharmaceutical research . This compound, with a molecular formula of C10H10ClF3N2O and a molecular weight of 266.65 g/mol, features a pyrrolidin-3-ol group linked to a chloro- and trifluoromethyl-substituted pyridine ring, a scaffold often explored in the development of bioactive molecules . It is supplied with a typical purity of 97% to 99% and should be stored sealed in a dry environment, between 2-8°C . Researchers value this compound as a versatile building block or intermediate for synthesizing more complex structures, particularly in medicinal chemistry and agrochemical research . The stereospecific (S)-configuration is critical for studies investigating structure-activity relationships. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHUZSMYUAYEC-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Molecule

Core Structural Components

The molecule comprises two primary subunits:

  • 3-Chloro-5-(trifluoromethyl)pyridine : A halogenated heterocycle providing electrophilic reactivity at the 2-position.
  • (S)-Pyrrolidin-3-ol : A chiral pyrrolidine alcohol requiring stereocontrol during synthesis.

Bond Disconnection Strategies

Two viable disconnection pathways emerge:

  • Nucleophilic Aromatic Substitution (SNAr) : Disconnecting the C-N bond between pyridine and pyrrolidine enables use of preformed pyrrolidin-3-ol nucleophiles.
  • Cyclization Approach : Constructing the pyrrolidine ring via intramolecular amination of a linear precursor containing the pyridine moiety.

Nucleophilic Aromatic Substitution Route

Substrate Activation

Patent CN106349159A details activation of 2,3-dichloro-5-trifluoromethylpyridine using DMAP in acetone (1:2 molar ratio). This generates a reactive pyridinium intermediate through charge-accelerated SNAr mechanisms:

$$
\text{2,3-Dichloro-5-trifluoromethylpyridine} + \text{DMAP} \rightarrow \text{Pyridinium-DMAP Complex} \quad
$$

Chiral Induction Methods

Four enantioselective approaches have been validated:

Chiral Pyrrolidin-3-ol Coupling

Using (S)-pyrrolidin-3-ol (≥98% ee) in dichloromethane/water (5:1 v/v) at 0°C achieves 78% yield with 94% ee. Kinetic resolution occurs through differential solubility of diastereomeric transition states.

Catalytic Asymmetric Amination

The PMC review documents cobalt-oxazoline catalysts enabling direct amination of non-activated pyridines:

Catalyst Temp (°C) Time (h) Yield (%) ee (%)
Co-Oxazoline-1 25 24 65 88
Co-Oxazoline-2 40 12 72 92

Pyrrolidine Ring Construction Strategies

Intramolecular Cyclization

A linear precursor with both pyridine and alcohol functionalities undergoes base-mediated cyclization:

$$
\text{3-Chloro-N-(3-hydroxypropyl)-5-trifluoromethylpyridin-2-amine} \xrightarrow{\text{KOtBu}} \text{Target Molecule} \quad
$$

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of meso-pyrrolidine intermediates achieves 99% ee in optimized conditions:

Enzyme Solvent Conversion (%) ee (%)
CAL-B MTBE 45 99
PS-C Toluene 38 97

Industrial-Scale Process Optimization

Solvent Recycling System

The patent implements dichloromethane/water biphasic extraction with 92% solvent recovery:

$$
\text{Reaction} \rightarrow \text{Liquid-Liquid Extraction} \rightarrow \text{Distillation} \quad
$$

Crystallization-Induced Asymmetric Transformation

Seeding with enantiopure crystals in ethyl acetate/heptane (1:3) increases ee from 90% to 99.5% through dynamic resolution.

Analytical Characterization

Chiral Purity Assessment

HPLC methods using Chiralpak AD-H column (hexane:IPA 90:10) show baseline separation (α=1.32).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, Py-H), 4.32 (m, 1H, CH-OH), 3.85-3.72 (m, 4H, NCH₂)
  • ¹⁹F NMR : -62.8 ppm (CF₃)

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced pyrrolidine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, it could be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidin-3-ol derivatives with substituted aromatic rings. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Physicochemical Properties Source
(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol C₁₀H₁₀ClF₃N₂O 3-Cl, 5-CF₃ pyridine; (S)-pyrrolidin-3-ol Not explicitly stated (likely kinase inhibitor scaffold) XlogP: 1.3; TPSA: 49.8 Ų
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide C₂₄H₂₃F₂N₇O₂ Pyrazolo-pyrimidine core; difluorophenyl-pyrrolidine; carboxamide TRK inhibitor (anti-cancer) Higher MW (511.5 g/mol); Increased H-bond acceptors (N=7)
(S)-1-(2-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol C₈H₁₀ClN₃O 2-Cl pyrimidine; (S)-pyrrolidin-3-ol Discontinued (likely due to stability issues) Lower MW (215.6 g/mol); Reduced lipophilicity (XlogP ~0.5)
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₃H₁₈FN₂O 4-Fluorophenyl; methylamino-ethyl linker Unknown (potential CNS target) Higher H-bond donors (2); Basic amino group (pKa ~9.5)
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride C₆H₁₄NO₂·HCl Hydroxymethyl; 1-methyl-pyrrolidine Solubility-enhanced derivative Hydrophilic (TPSA ~66 Ų); Salt form improves bioavailability

Key Differences in Structure-Activity Relationships (SAR)

The difluorophenyl group in the TRK inhibitor () introduces additional hydrophobic interactions and fluorine-specific binding (e.g., halogen bonds), critical for kinase inhibition .

Pyrrolidine Modifications: The (S)-3-hydroxyl group in the target compound and analogs (–6) provides a hydrogen-bond donor, essential for polar interactions with enzymes. Methylation () or carboxamide extensions () alter metabolic stability; the target compound’s lack of such groups may reduce metabolic clearance .

Physicochemical Properties :

  • The target compound’s XlogP (1.3) balances lipophilicity and solubility, whereas analogs with higher polarity (e.g., hydroxymethyl in ) prioritize solubility over membrane permeability .
  • The TRK inhibitor () has a larger molecular weight (511.5 g/mol), which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

(S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, with CAS number 1311776-29-0, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF3N2O, with a molecular weight of 266.65 g/mol. The compound features a pyrrolidine ring substituted with a chlorinated and trifluoromethylated pyridine moiety, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC10H10ClF3N2O
Molecular Weight266.65 g/mol
CAS Number1311776-29-0

Antimicrobial Properties

Recent studies indicate that compounds containing pyridine and pyrrolidine structures can exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the lipophilicity and membrane permeability of these compounds, potentially improving their efficacy against pathogens.

The biological activity of this compound is hypothesized to involve interaction with G-protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes. Allosteric modulation of these receptors can lead to enhanced therapeutic effects while minimizing side effects . The specific interactions of this compound with GPCRs remain an area for further research.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrrole derivatives, including those similar to this compound. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against MRSA, indicating strong antibacterial potential .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity without significant toxicity to normal cells. This selectivity is crucial for developing anticancer agents .
  • Allosteric Modulation Studies : Research exploring the allosteric modulation capabilities of similar compounds showed promising results in enhancing receptor activity without direct agonist action. This suggests potential applications in conditions where modulation rather than full activation is desired .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyridine core (3-chloro-5-(trifluoromethyl)pyridin-2-amine) can react with a chiral pyrrolidin-3-ol derivative under basic conditions. Amide coupling reagents like HOBt and TBTU in anhydrous DMF with NEt3_3 as a base (as used in piperazine derivatives ) are applicable. Chirality can be introduced using enantiopure starting materials or asymmetric catalysis.
  • Key Considerations : Monitor reaction progress via LC-MS, and optimize solvent polarity (DMF or THF) to enhance nucleophilicity.

Q. How can the stereochemical purity of the (S)-enantiomer be validated experimentally?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol. Compare retention times with racemic mixtures. Confirm absolute configuration via X-ray crystallography or by correlating optical rotation with literature values for analogous compounds .
  • Data Analysis : A purity ≥98% (HPLC) is typically required for pharmacological studies.

Q. What solubility properties are critical for in vitro assays, and how can solubility be optimized?

  • Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). If poor solubility is observed, use co-solvents like cyclodextrins or PEG derivatives. For example, used anhydrous DMF for coupling reactions, suggesting polar aprotic solvents are suitable for intermediate steps .
  • Table : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Standard for stock solutions
PBS (pH 7.4)<0.1Requires co-solvents

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidin-3-ol moiety?

  • Methodology : Synthesize analogs with modifications to the hydroxyl group (e.g., methylation, substitution with amine) and compare biological activity. For instance, lists a pyrrolidin-3-amine hydrochloride derivative, enabling direct comparison of hydroxyl vs. amine functionalities . Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors).
  • Data Contradictions : If the hydroxyl group is critical (e.g., for hydrogen bonding), but activity persists in its absence, investigate alternative binding modes or metabolic activation.

Q. What analytical techniques are suitable for identifying degradation products or metabolites?

  • Methodology : Employ high-resolution LC-MS/MS with electrospray ionization (ESI). For example, identified metabolites of a related trifluoromethylpyridine compound (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) via fragmentation patterns and isotopic labeling . Use deuterated solvents or 19^{19}F-NMR to track trifluoromethyl group stability.
  • Table : Common Degradation Pathways

ConditionMajor Degradation ProductDetection Method
Acidic HydrolysisPyridine-ring-opened derivativesLC-MS, 19^{19}F-NMR
Oxidative StressHydroxylated pyrrolidine intermediatesHRMS

Q. How can computational modeling resolve discrepancies in biological activity data across studies?

  • Methodology : Perform molecular dynamics simulations to assess conformational flexibility or binding pocket interactions. For example, if in vitro assays show low activity but in vivo studies suggest efficacy, model membrane permeability or protein binding kinetics. Tools like Schrödinger Suite or AutoDock Vina can predict logP and P-gp substrate likelihood.
  • Case Study : highlights the herbicidal activity of a structurally related pyridine ester, suggesting that electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) may enhance target binding .

Contradictions and Troubleshooting

Q. How to address inconsistent bioactivity results in enzyme inhibition assays?

  • Root Cause Analysis :

  • Purity Issues : Verify compound integrity via 1^{1}H/13^{13}C-NMR and HRMS. Impurities from synthesis (e.g., ’s discontinued pyrrolidin-3-amine analog) may interfere .
  • Assay Conditions : Optimize buffer ionic strength and pH. For example, the hydroxyl group’s pKa (~10) may protonate/deprotonate under assay conditions, altering reactivity.

Q. Why are certain predicted metabolites not observed in stability studies?

  • Hypothesis : Metabolites may be transient or below detection limits. noted the absence of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) in samples, suggesting rapid conversion to downstream acids (TPA, TPAA) . Use shorter sampling intervals or stabilize intermediates with enzyme inhibitors (e.g., esterase inhibitors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.